molecular formula C16H8ClF5N2OS B1410554 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone CAS No. 1823183-27-2

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone

Cat. No.: B1410554
CAS No.: 1823183-27-2
M. Wt: 406.8 g/mol
InChI Key: HHOCRUXURBNENS-UHFFFAOYSA-N
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Description

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a chloro-substituted imidazo[1,2-a]pyridine ring, trifluoromethyl and difluoro groups, and a phenylthio moiety. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a chloro-substituted ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Phenylthio Group: This step involves the reaction of the intermediate with a phenylthiol derivative under basic conditions to form the phenylthio moiety.

    Final Functionalization: The difluoro group is introduced through a halogen exchange reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl and difluoro groups can enhance binding affinity and selectivity, while the phenylthio moiety may interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and trifluoromethyl group but differ in other substituents.

    Difluoroethanone derivatives: Compounds with similar difluoroethanone moieties but different aromatic or heterocyclic groups.

    Phenylthio-substituted compounds: Molecules featuring the phenylthio group attached to various cores.

Uniqueness

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific arrangement of chloro, trifluoromethyl, difluoro, and phenylthio groups makes it a valuable compound for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2-difluoro-2-phenylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF5N2OS/c17-11-6-9(15(18,19)20)8-24-12(7-23-14(11)24)13(25)16(21,22)26-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOCRUXURBNENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(=O)C2=CN=C3N2C=C(C=C3Cl)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 3
Reactant of Route 3
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 4
Reactant of Route 4
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 5
Reactant of Route 5
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 6
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone

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